(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide
Description
“(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide” is a heterocyclic compound featuring a seven-membered diazepine ring fused with a hydrazine moiety and stabilized by a hydroiodic acid salt. Its structure combines a partially saturated 1,3-diazepine core (4,5,6,7-tetrahydro-1H-[1,3]diazepine) with a hydrazine group at the 2-position, forming a hydriodide salt.
Synthesis of this compound typically involves condensation reactions between thiosemicarbazide and α-brominated ketones or azepine precursors under acidic conditions, followed by salt formation with hydroiodic acid .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylhydrazine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.HI/c6-9-5-7-3-1-2-4-8-5;/h1-4,6H2,(H2,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESUORAPBHVCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(NC1)NN.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide typically involves the cyclization of N-aryl-N’-benzoyltetramethylenediamines. One common method employs pyrrolidine as the starting material. The nucleophilic attack of the compound on methyl iodide results in the formation of 1,2-diaryl-1H-4,5,6,7-tetrahydro-1,3-diazepinium iodides . The reaction conditions often include the use of trifluoroacetic acid and borane for reduction processes .
Industrial Production Methods
continuous flow chemistry could be a potential method for large-scale synthesis, as it allows for efficient and controlled reactions .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like borane or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides like methyl iodide.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, borane, and methyl iodide. The conditions often involve controlled temperatures and the use of solvents like methanol and water mixtures .
Major Products
The major products formed from these reactions include various diazepinium iodides and reduced forms of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anxiolytic and anticonvulsant properties .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related hydrazine-diazepine derivatives and other heterocyclic compounds. Key differences lie in ring saturation, substituents, and biological activity.
Biological Activity
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide is a compound within the diazepine class, characterized by its unique bicyclic structure that includes both hydrazine and hydriodide functionalities. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- IUPAC Name : 4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylhydrazine;hydroiodide
- Molecular Formula : C5H12N4.HI
- Molecular Weight : 212.14 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound can form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors. This capability suggests potential roles in modulating enzymatic activity and receptor signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of diazepine derivatives. For instance, compounds with similar structural motifs have demonstrated significant inhibition against bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This suggests that this compound could be a candidate for developing antibacterial agents .
Anxiolytic and Anticonvulsant Properties
The diazepine class is well-known for its anxiolytic and anticonvulsant effects. Research indicates that derivatives of this compound may exhibit similar pharmacological profiles. These effects are likely mediated through modulation of GABAergic neurotransmission in the central nervous system .
Case Studies
Several case studies have highlighted the potential therapeutic applications of diazepines:
- Study on Antibacterial Activity : A series of compounds derived from diazepines were tested against various bacterial strains. The results indicated that certain derivatives exhibited low micromolar inhibition against E. coli DNA gyrase. This finding supports the hypothesis that this compound could serve as a scaffold for developing new antibacterial agents .
- Anxiolytic Testing in Animal Models : In preclinical studies involving animal models of anxiety disorders, compounds structurally related to this compound showed significant reductions in anxiety-like behaviors when tested in elevated plus-maze and open field tests .
Comparative Analysis with Similar Compounds
| Compound Type | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,2-Diaryl-1H-4,5,6,7-tetrahydro | Similar core structure; varied substituents | Antibacterial; potential CNS effects |
| 1,4-Benzodiazepines | Well-established pharmacological effects | Anxiolytic; anticonvulsant |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions involving tetrahydro-azepine derivatives and hydrazine precursors. For example, hydrazine hydrobromide analogs are synthesized using the Hantzsch reaction with 7-methoxy-3,4,5,6-tetrahydro-3H-azepin, followed by acid-mediated condensation . Grignard reagent addition to tetrahydro-diazepine precursors in dry THF, followed by purification via silica gel chromatography (eluent: hexane/ethyl acetate), is another validated approach for related structures . Optimized reflux conditions (e.g., ethanol or acetonitrile) and stoichiometric control of hydrazine equivalents are critical for minimizing side products .
Q. How can NMR spectroscopy and chromatography be employed to characterize this compound and its intermediates?
- Methodology :
- 1H/13C NMR : Assign peaks for the diazepine ring protons (δ 1.5–3.0 ppm for aliphatic CH₂ groups) and hydrazine NH signals (δ 6.5–8.5 ppm). Compare experimental shifts with computed values to confirm tautomeric forms (e.g., keto-enol equilibria observed in benzamide derivatives) .
- Column Chromatography : Use gradient elution (hexane/ethyl acetate, 7:1 to 3:1) to separate hydrazine adducts from unreacted starting materials. Monitor fractions via TLC (Rf ~0.3–0.5 in polar solvents) .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodology : Conduct primary screens for cardioprotective activity using ischemia-reperfusion models in vitro (e.g., H9c2 cardiomyocytes). For antimicrobial activity, use agar diffusion assays against Gram-positive/negative bacteria. Anticancer potential can be assessed via MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values calculated from dose-response curves .
Advanced Research Questions
Q. How do computational studies inform the mechanistic understanding of hydrazine-mediated reactions involving this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map energy profiles for hydrazine-catalyzed cycloreversion steps. For example, [2.2.2]-bicyclic hydrazine catalysts lower activation barriers by 10–15 kcal/mol compared to [2.2.1] analogs, as validated by experimental kinetics . Solvent effects (e.g., ethanol vs. THF) are modeled using COSMO-RS to predict reaction feasibility .
Q. What analytical challenges arise in resolving tautomeric forms of this compound, and how can they be addressed?
- Methodology : Keto-enol tautomerism is detectable via 1H NMR (e.g., absence/presence of enolic OH at δ 12–14 ppm) and IR (C=O stretch ~1680 cm⁻¹ vs. C-O ~1250 cm⁻¹). Variable-temperature NMR (VT-NMR) in DMSO-d₆ can stabilize one tautomer for unambiguous assignment. X-ray crystallography (using SHELXL ) provides definitive structural evidence .
Q. How can electrocatalytic methods be applied to study the redox behavior of the hydrazine moiety?
- Methodology : Cyclic voltammetry (CV) with a glassy carbon electrode in pH 10 buffer reveals oxidation peaks near +0.2 V (vs. Ag/AgCl). Mediators like 1,1′-ferrocenedicarboxylic acid (FDC) lower overpotentials by ~250 mV, enabling sensitive detection (LOD: 6.4 × 10⁻⁶ M via DPV) . Chronoamperometry quantifies diffusion coefficients (D ~10⁻⁶ cm²/s) for mechanistic insights .
Q. What crystallographic strategies are effective for resolving structural ambiguities in hydrazine-containing complexes?
- Methodology : Co-crystallize the compound with stabilizing agents (e.g., carboxylic acids) to prevent hydrazine dissociation. SHELXD is preferred for solving twinned or low-resolution datasets. For hydrazine inclusion complexes, monitor H-bonding networks (N–H⋯O/N interactions) using Mercury CSD .
Q. How does structural modification of the diazepine ring influence bioactivity?
- Methodology : Introduce substituents (e.g., aryl/alkyl groups at position 2) via Suzuki coupling or nucleophilic substitution. Compare IC₅₀ values in biological assays to establish structure-activity relationships (SAR). For example, 4-methoxyphenyl derivatives show enhanced cardioprotection due to increased lipophilicity .
Methodological Notes
- Safety : Hydrazine derivatives are Group 2A carcinogens (IARC). Use fume hoods, PPE, and waste neutralization protocols (e.g., oxidation with NaOCl) .
- Data Validation : Cross-reference NMR/MS data with PubChem entries (e.g., CID 24849303 ) and computational predictions (Gaussian 16) to ensure accuracy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
